molecular formula C19H13NO4 B5918863 4-nitrophenyl 3-(1-naphthyl)acrylate

4-nitrophenyl 3-(1-naphthyl)acrylate

Cat. No.: B5918863
M. Wt: 319.3 g/mol
InChI Key: IJKCUQQEHVJTSN-MDWZMJQESA-N
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Description

4-nitrophenyl 3-(1-naphthyl)acrylate is an organic compound that combines a nitrophenyl group with a naphthyl group through an acrylate linkage. This compound is of interest due to its unique structural features, which allow it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl 3-(1-naphthyl)acrylate typically involves the esterification of 4-nitrophenol with 3-(1-naphthyl)acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-nitrophenyl 3-(1-naphthyl)acrylate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 3-(1-naphthyl)acrylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 4-aminophenyl 3-(1-naphthyl)acrylate.

    Substitution: Various substituted phenyl acrylates depending on the nucleophile used.

    Hydrolysis: 4-nitrophenol and 3-(1-naphthyl)acrylic acid.

Scientific Research Applications

4-nitrophenyl 3-(1-naphthyl)acrylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying drug metabolism.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 3-(1-naphthyl)acrylate involves its interaction with various molecular targets and pathways. For example, in enzyme assays, the compound is hydrolyzed by esterases, leading to the release of 4-nitrophenol, which can be quantitatively measured. This hydrolysis reaction provides insights into the enzyme’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenyl acetate: Similar in structure but lacks the naphthyl group.

    4-nitrophenyl benzoate: Contains a benzoate group instead of the acrylate linkage.

    4-nitrophenyl 3-phenylacrylate: Similar but with a phenyl group instead of a naphthyl group.

Uniqueness

4-nitrophenyl 3-(1-naphthyl)acrylate is unique due to the presence of both the nitrophenyl and naphthyl groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for a broader range of chemical transformations and interactions compared to similar compounds.

Properties

IUPAC Name

(4-nitrophenyl) (E)-3-naphthalen-1-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-19(24-17-11-9-16(10-12-17)20(22)23)13-8-15-6-3-5-14-4-1-2-7-18(14)15/h1-13H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKCUQQEHVJTSN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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